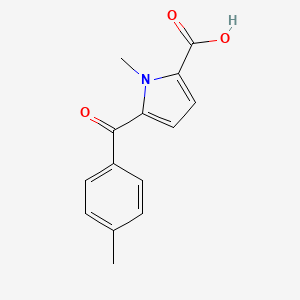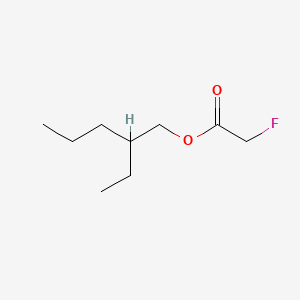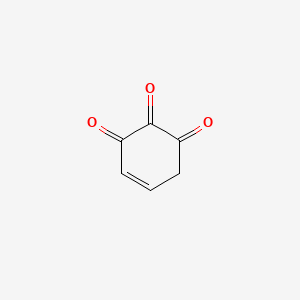
2-Methoxy-6-(trifluoromethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(trifluoromethoxy)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 2-methoxy-6-(trifluoromethoxy)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
化学反応の分析
Types of Reactions
2-Methoxy-6-(trifluoromethoxy)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2-Methoxy-6-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the methoxy and trifluoromethoxy groups.
2-Fluoro-6-methoxyphenylboronic Acid: Contains a fluorine atom instead of the trifluoromethoxy group.
4-Methoxy-2-(trifluoromethyl)phenylboronic Acid: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
2-Methoxy-6-(trifluoromethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C8H8BF3O4 |
|---|---|
分子量 |
235.95 g/mol |
IUPAC名 |
[2-methoxy-6-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O4/c1-15-5-3-2-4-6(7(5)9(13)14)16-8(10,11)12/h2-4,13-14H,1H3 |
InChIキー |
GPDJPKVZFBQUSF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC=C1OC(F)(F)F)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)





![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)
